
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an isocyanate group and a trifluoromethoxy group attached to a benzene ring
Applications De Recherche Scientifique
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene has a wide range of scientific research applications:
Biology: Its unique chemical properties make it a valuable tool in biochemical research, where it can be used to study enzyme interactions and protein modifications.
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates
Biochemical Pathways
The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates , which could potentially affect various biochemical pathways. More research is required to identify the exact pathways and their downstream effects.
Result of Action
Given the potential involvement of the compound in the trifluoromethylation of carbon-centered radical intermediates , it might have significant effects at the molecular and cellular levels. More research is needed to confirm this and to understand the specific effects of the compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Méthodes De Préparation
One common method involves the reaction of 4-(trifluoromethoxy)benzylamine with phosgene to form the corresponding isocyanate . The reaction conditions often require a controlled environment to ensure the proper formation of the isocyanate group without unwanted side reactions.
Industrial production methods may involve the use of advanced catalytic processes to enhance the yield and purity of the compound. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(Isocyanatomethyl)-4-methoxybenzene: This compound lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in the combination of the isocyanate and trifluoromethoxy groups, which confer distinct reactivity and stability, making it valuable for various scientific and industrial applications .
Propriétés
IUPAC Name |
1-(isocyanatomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMVQREQZBJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


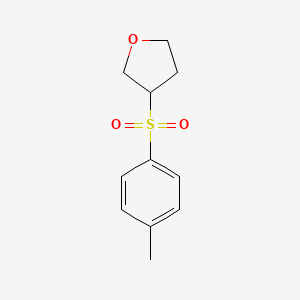
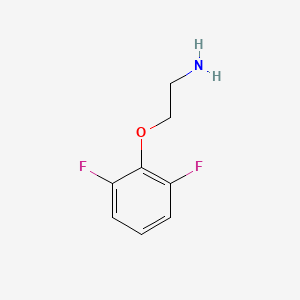


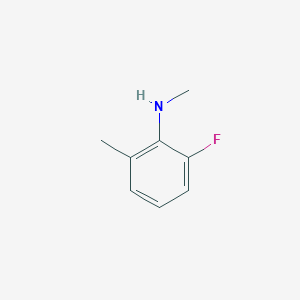
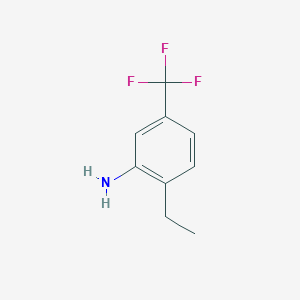
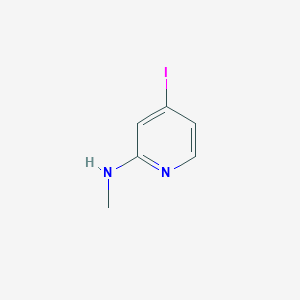

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)
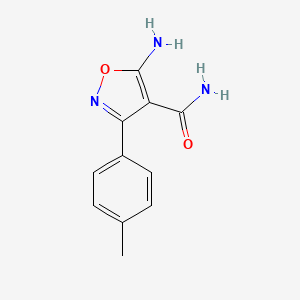
![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)
![2-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3100557.png)
